1-(4-Bromo-3-methylphenyl)cyclohexan-1-amine hydrochloride
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Overview
Description
1-(4-Bromo-3-methylphenyl)cyclohexan-1-amine hydrochloride is a chemical compound with the molecular formula C13H19BrClN. It is a derivative of cyclohexanamine, where the cyclohexane ring is substituted with a 4-bromo-3-methylphenyl group. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromo-3-methylphenyl)cyclohexan-1-amine hydrochloride typically involves the following steps:
Bromination: The starting material, 3-methylphenyl, undergoes bromination to introduce a bromine atom at the 4-position.
Cyclohexanation: The brominated intermediate is then reacted with cyclohexanone in the presence of a suitable catalyst to form the cyclohexanone derivative.
Amination: The cyclohexanone derivative is subjected to reductive amination using ammonia or an amine source to introduce the amine group.
Hydrochloride Formation: Finally, the amine compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperature, pressure, and the use of industrial-grade reagents and catalysts to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromo-3-methylphenyl)cyclohexan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(4-Bromo-3-methylphenyl)cyclohexan-1-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-3-methylphenyl)cyclohexan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chloro-3-methylphenyl)cyclohexan-1-amine hydrochloride
- 1-(4-Fluoro-3-methylphenyl)cyclohexan-1-amine hydrochloride
- 1-(4-Iodo-3-methylphenyl)cyclohexan-1-amine hydrochloride
Uniqueness
1-(4-Bromo-3-methylphenyl)cyclohexan-1-amine hydrochloride is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom can participate in specific substitution reactions and influence the compound’s overall reactivity and biological activity .
Properties
IUPAC Name |
1-(4-bromo-3-methylphenyl)cyclohexan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrN.ClH/c1-10-9-11(5-6-12(10)14)13(15)7-3-2-4-8-13;/h5-6,9H,2-4,7-8,15H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKZBMDGSEHELJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2(CCCCC2)N)Br.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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